molecular formula C14H16N2S2 B13222117 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole

Katalognummer: B13222117
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: OQUJVXCKWPPMOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{8-Azabicyclo[321]octan-3-ylsulfanyl}-1,3-benzothiazole is a complex organic compound that features a bicyclic structure with a sulfur atom linking the azabicyclo[321]octane and benzothiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction methods, which ensure the correct stereochemistry of the bicyclic structure . The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the azabicyclo[3.2.1]octane intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane moiety can interact with neurotransmitter receptors, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole is unique due to the combination of the azabicyclo[3.2.1]octane and benzothiazole moieties linked by a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H16N2S2

Molekulargewicht

276.4 g/mol

IUPAC-Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C14H16N2S2/c1-2-4-13-12(3-1)16-14(18-13)17-11-7-9-5-6-10(8-11)15-9/h1-4,9-11,15H,5-8H2

InChI-Schlüssel

OQUJVXCKWPPMOT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.